Imidazo[5,1-c][1,2,4]triazin-3-amine
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Overview
Description
Imidazo[5,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-c][1,2,4]triazin-3-amine typically involves multi-component reactions. One common method includes the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with various aromatic aldehydes and cyclohexyl isocyanide . This reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Imidazo[5,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a cytotoxic agent against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[5,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Imidazo[2,1-c][1,2,4]triazin-6-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazine ring.
Imidazo[1,2-a][1,3,5]triazine: This compound features a different fusion pattern of the imidazole and triazine rings.
Uniqueness: Imidazo[5,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
253878-30-7 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
imidazo[5,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-10-3-7-1-5(10)9-8-4/h1-3H,6H2 |
InChI Key |
DDBKPPVZLFAVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=NC(=CN2C=N1)N |
Origin of Product |
United States |
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